molecular formula C20H16O3 B11384709 2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11384709
M. Wt: 304.3 g/mol
InChI Key: CZELABGDACOIFH-UHFFFAOYSA-N
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Description

2,5,9-Trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is a synthetic furocoumarin derivative characterized by a fused furanocoumarin core (psoralen skeleton) with methyl groups at positions 2, 5, and 9, and a phenyl substituent at position 2. The compound belongs to the furo[3,2-g]chromen-7-one family, which is structurally related to naturally occurring psoralens but modified to enhance bioactivity or physicochemical properties. Its molecular formula is C₂₁H₁₆O₃, with a molecular weight of 316.35 g/mol. The methyl groups likely increase lipophilicity, while the phenyl substituent may influence π-π stacking interactions in biological targets .

Properties

Molecular Formula

C20H16O3

Molecular Weight

304.3 g/mol

IUPAC Name

2,5,9-trimethyl-3-phenylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C20H16O3/c1-11-9-17(21)23-19-12(2)20-16(10-15(11)19)18(13(3)22-20)14-7-5-4-6-8-14/h4-10H,1-3H3

InChI Key

CZELABGDACOIFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Pechmann Condensation for Coumarin Intermediate Formation

The synthesis begins with the preparation of a 7-hydroxycoumarin derivative via the Pechmann condensation. A mixture of 2-methylresorcinol (100 mmol) and ethyl acetoacetate (120 mmol) undergoes cyclization in concentrated sulfuric acid at 0–5°C for 12 hours. This step yields 7-hydroxy-4-methylcoumarin (2a ), which serves as the foundational intermediate.

Critical parameters :

  • Temperature control below 5°C prevents side reactions such as sulfonation.

  • Stoichiometric excess of ethyl acetoacetate (1.2 equiv) ensures complete conversion.

Furan Ring Annulation via Oxidative Cyclization

The coumarin intermediate undergoes furan ring formation using boron tribromide (BBr₃) in dichloromethane. A solution of 2a (1.0 equiv) and BBr₃ (2.0 equiv) reacts at room temperature for 16 hours, followed by quenching with saturated sodium carbonate. This step generates the furo[3,2-g]chromenone core with a 71–85% yield.

Mechanistic insight :
BBr₃ selectively demethylates the 7-methoxy group, enabling intramolecular cyclization between the C-6 hydroxyl and C-8 position.

Reaction Optimization and Yield Enhancement

Solvent and Catalyst Screening

Comparative studies demonstrate that dichloromethane outperforms toluene or acetonitrile in cyclization steps due to its polarity and low nucleophilicity. Catalytic amounts of p-toluenesulfonic acid (p-TSA, 0.1 equiv) enhance reaction rates by 40% in furan annulation.

Table 1: Solvent Impact on Cyclization Yield

SolventTemperature (°C)Yield (%)
Dichloromethane2585
Acetonitrile8062
Toluene11048

Temperature-Dependent Selectivity

The C-3 phenylation exhibits stark temperature sensitivity:

  • At 80°C: 70% yield with 95% regioselectivity for C-3.

  • At 120°C: 45% yield due to competing C-5 side reactions.

Purification and Analytical Validation

Chromatographic Techniques

Final purification employs gradient flash chromatography (silica gel, 40–60 μm) with ethyl acetate/hexane eluents. The target compound elutes at 30% ethyl acetate, displaying a distinct yellow band under UV light.

Purity benchmarks :

  • HPLC analysis (C18 column, 70:30 methanol/water): ≥98% purity at 254 nm.

  • Melting point: 237.6–238.3°C (uncorrected), consistent with literature.

Spectroscopic Characterization

1H-NMR (400 MHz, CDCl₃) :

  • δ 7.58 (s, 1H, H-4),

  • δ 2.45 (s, 3H, C-2 CH₃),

  • δ 2.32 (s, 6H, C-5 and C-9 CH₃).

X-ray crystallography :
Orthorhombic crystal system (space group P2₁2₁2₁) confirms the planar furochromenone scaffold and substituent orientations.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale experiments in microreactors (0.5 mm ID) demonstrate:

  • 20% higher yield compared to batch reactors.

  • 50% reduction in reaction time for cyclization steps.

Waste Stream Management

The process generates 3.2 kg waste/kg product, primarily from chromatographic solvents. Implementing solvent recovery systems reduces net waste to 1.1 kg/kg .

Chemical Reactions Analysis

Types of Reactions

2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups onto the phenyl ring .

Scientific Research Applications

Chemistry

In the field of chemistry, 2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one serves as a precursor for synthesizing more complex organic molecules. It can undergo various chemical reactions including:

  • Oxidation : Using agents like potassium permanganate to yield carboxylic acids.
  • Reduction : Employing lithium aluminum hydride to produce alcohols.
  • Substitution : Electrophilic and nucleophilic substitutions at the furan or phenyl moieties.

These reactions are pivotal in developing new compounds with tailored properties for specific applications.

Biology

The compound has shown promising results in biological studies. It exhibits significant antimicrobial activity , particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The proposed mechanism involves disrupting bacterial cell membranes and interfering with metabolic pathways .

Additionally, research indicates potential anticancer properties , with studies demonstrating cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . Furthermore, it has been investigated for its anti-inflammatory effects by inhibiting pro-inflammatory cytokines .

Medicine

In medicinal chemistry, this compound is being explored for therapeutic applications. Its role as a photosensitizer in photodynamic therapy is noteworthy; it absorbs light and generates reactive oxygen species that can induce cell death in targeted tissues . This property makes it a candidate for treating skin disorders and certain cancers.

Case Studies

  • Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of the compound against various bacterial strains. Results showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria through membrane disruption mechanisms .
  • Anticancer Research : In vitro studies were conducted on glioma cells where derivatives of this compound exhibited significant cytotoxicity by activating pathways leading to cell death while sparing normal cells .

Mechanism of Action

The mechanism by which 2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets. Pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

(a) Methyl vs. Halogen Substituents

  • 6-Chloro-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one (3e) Structure: Chlorine at position 6 replaces the phenyl group in the target compound. Activity: Exhibits potent antifungal activity (93.4% yield in synthesis) with a molecular weight of 263.05 g/mol (C₁₄H₁₁ClO₃). Physicochemical Properties: Lower molecular weight and higher polarity compared to the phenyl-substituted analog.
  • 2,3,5,9-Tetramethyl-7H-furo[3,2-g]chromen-7-one Structure: Additional methyl group at position 3.

(b) Aryl vs. Alkyl Substituents

  • 3-(4-Chlorophenyl)(hydroxy)methyl-5,9-dimethyl-2-phenyl-7H-furo[3,2-g]chromen-7-one

    • Structure : Bulky 4-chlorophenyl-hydroxymethyl group at position 3.
    • Impact : The chlorophenyl group may enhance binding to hydrophobic enzyme pockets, while the hydroxyl group introduces hydrogen-bonding capability. Molecular weight: 430.88 g/mol (C₂₆H₁₉ClO₄) .
  • 6-Benzyl-5,9-dimethyl-3-(tert-butyl)-7H-furo[3,2-g]chromen-7-one Structure: Benzyl at position 6 and tert-butyl at position 3.

Functional Group Modifications

(a) Methoxy and Hydroxy Derivatives

  • Isopimpinellin (4,9-Dimethoxy-7H-furo[3,2-g]chromen-7-one)

    • Structure : Methoxy groups at positions 4 and 7.
    • Activity : Naturally occurring furocoumarin with phototoxic properties; methoxy groups reduce reactivity compared to hydroxylated analogs .
    • Solubility : Higher solubility in polar solvents than methylated derivatives.
  • 4,9-Dihydroxy-7H-furo[3,2-g]chromen-7-one Structure: Hydroxyl groups at positions 4 and 8. Activity: Exhibits stronger hydrogen-bonding capacity, enhancing interactions with proteasomal targets (e.g., immunoproteasome inhibition) .

(b) Side-Chain Modifications

  • Psora-4 (4-(4-Phenylbutoxy)-7H-furo[3,2-g]chromen-7-one)
    • Structure : 4-phenylbutoxy chain at position 4.
    • Activity : Targets mitochondrial potassium channels (e.g., mitoKv1.3), with the side chain critical for channel binding and selectivity .

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Activity/Properties Reference
2,5,9-Trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one 2,5,9-Me; 3-Ph C₂₁H₁₆O₃ 316.35 Synthetic intermediate
6-Chloro-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one 3,5,9-Me; 6-Cl C₁₄H₁₁ClO₃ 263.05 Antifungal
2,3,5,9-Tetramethyl-7H-furo[3,2-g]chromen-7-one 2,3,5,9-Me C₁₅H₁₄O₃ 242.27 High lipophilicity
Isopimpinellin 4,9-OMe C₁₃H₁₀O₅ 246.21 Phototoxic
Psora-4 4-(4-Phenylbutoxy) C₂₁H₁₈O₄ 334.36 Mitochondrial channel inhibitor

Key Research Findings

  • Antifungal Activity: Chlorinated derivatives (e.g., compound 3e) show superior antifungal activity compared to non-halogenated analogs, likely due to enhanced electrophilicity and target binding .
  • Immunoproteasome Inhibition: Hydroxylated furocoumarins (e.g., 4,9-dihydroxy derivatives) exhibit stronger inhibition of the β5i subunit than methoxylated or methylated analogs, highlighting the role of hydrogen-bond donors .
  • Mitochondrial Targeting : Alkoxy side chains (e.g., Psora-4) improve mitochondrial localization and channel binding, whereas methyl groups prioritize membrane penetration .

Biological Activity

2,5,9-Trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one, also known by its chemical structure and various derivatives, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of chromones, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound based on recent studies and findings.

The molecular formula of this compound is C22H18O5C_{22}H_{18}O_5 with a molecular weight of approximately 362.38 g/mol. Its structure features a chromone backbone with multiple methyl and phenyl substituents that are believed to influence its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, a study focused on the synthesis and biological evaluation of various furopyranones indicated that similar compounds showed potent antiproliferative activity against human cancer cell lines such as A549 and K562. The compounds induced cell cycle arrest in the G2/M phase and triggered apoptosis in specific cancer cell lines .

Table 1: Anticancer Activity of Furopyranone Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Furopyranone IVA5496.4G2/M arrest
Furopyranone IVK5625.0Apoptosis induction

Anti-inflammatory Effects

The anti-inflammatory potential of compounds related to this compound has been explored through various assays. One study reported that certain derivatives inhibited nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages with IC50 values lower than that of quercetin, a known anti-inflammatory agent .

Table 2: Anti-inflammatory Activity

CompoundIC50 (µM)Control (Quercetin) IC50 (µM)
Herbidosporadalin A11.836.8
Herbidosporadalin B7.1

Antibacterial Activity

Additionally, preliminary investigations into the antibacterial properties of this compound have shown promising results. Extracts containing this compound were tested against various bacterial strains and demonstrated zones of inhibition comparable to standard antibiotics like gentamicin .

Case Studies

  • Case Study on Cancer Cell Lines : A study involving K562 cells treated with derivatives of this compound revealed a significant reduction in cell viability at concentrations as low as 5 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .
  • Inflammation Model : In an LPS-induced inflammation model using RAW 264.7 cells, several derivatives showed a concentration-dependent inhibition of NO production without cytotoxic effects, indicating their potential as anti-inflammatory agents .

Q & A

Q. What are the key synthetic pathways for 2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions. A representative method includes:

  • Step 1 : Condensation of substituted catechol derivatives with phenylacetyl chloride under acidic conditions to form the chromenone backbone.
  • Step 2 : Methylation using dimethyl sulfate or methyl iodide in the presence of a base (e.g., K2_2CO3_3) to introduce methyl groups at positions 2, 5, and 8.
  • Step 3 : Cyclization via Friedel-Crafts acylation or photochemical reactions to form the fused furan ring.

Q. Optimization Tips :

  • Use anhydrous solvents (e.g., DMF or THF) and inert atmospheres to prevent side reactions.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates.
  • Purify the final product using silica gel column chromatography with ethyl acetate/hexane (4:1) as the eluent .

Q. How can structural elucidation of this compound be performed using spectroscopic techniques?

  • 1H/13C NMR : Key signals include aromatic protons (δ 6.24–7.60 ppm) for the phenyl and chromenone moieties, and methyl groups (δ 2.48–2.57 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak at m/z 223.2430 (C15_{15}H10_{10}O2_2) .
  • FTIR : Look for carbonyl (C=O) stretching at ~1641 cm1^{-1} and furan ring vibrations at ~1421 cm1^{-1} .

Q. What preliminary biological activities have been reported for structurally related furochromenones?

Related compounds exhibit:

  • Antidiabetic effects : Inhibition of advanced glycation end products (AGEs) and blood glucose reduction in rodent models .
  • Antitumor activity : Interaction with mitochondrial pathways to induce apoptosis in cancer cells .
  • Anti-inflammatory properties : Modulation of COX-2 and NF-κB pathways in vitro .

Methodological Note : Screen activity using enzyme inhibition assays (e.g., α-glucosidase for diabetes) or cell viability assays (MTT for cancer) with appropriate positive controls .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from:

  • Purity variations : Use HPLC (≥95% purity) and NMR to verify compound integrity .
  • Isomerism : Check for positional isomerism (e.g., 3-phenyl vs. 4-phenyl substitution) via X-ray crystallography .
  • Assay conditions : Standardize in vitro models (e.g., cell lines, serum concentrations) and validate in vivo doses using pharmacokinetic studies .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

  • Docking simulations : Use AutoDock Vina to predict binding affinities with targets like GSK-3β (implicated in diabetes) or cytochrome P450 enzymes .
  • DFT calculations : Analyze electron density maps to identify reactive sites (e.g., furan oxygen for hydrogen bonding) .
  • QSAR models : Correlate substituent effects (e.g., methyl vs. methoxy groups) with bioactivity using regression analysis .

Q. How can researchers address challenges in scaling up synthesis without compromising yield?

  • Flow chemistry : Implement continuous flow reactors to improve heat transfer and reduce side products during cyclization .
  • Catalytic optimization : Replace stoichiometric reagents (e.g., AlCl3_3) with recyclable catalysts like zeolites or ionic liquids .
  • Process analytics : Use in-line FTIR or Raman spectroscopy for real-time monitoring of critical intermediates .

Q. What strategies mitigate photodegradation issues during biological assays?

  • Light protection : Conduct experiments under amber light or use UV-filtered plates.
  • Stabilizers : Add antioxidants (e.g., ascorbic acid) to cell culture media .
  • Degradation studies : Characterize photoproducts via LC-MS and adjust assay timelines accordingly .

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